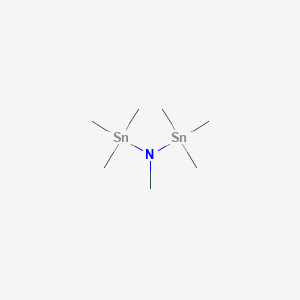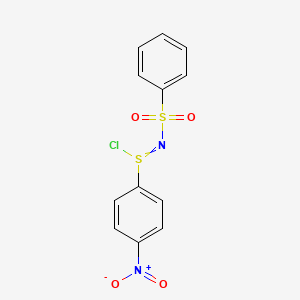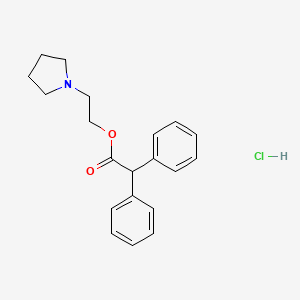
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride typically involves the reaction of pyrrolidine with 2,2-diphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: 2-Pyrrolidin-1-ylethyl 2,2-diphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
2,2-Diphenylacetic acid: Shares the diphenylacetate moiety.
Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.
Uniqueness
2-Pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenylacetate moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
5411-37-0 |
|---|---|
Formule moléculaire |
C20H24ClNO2 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c22-20(23-16-15-21-13-7-8-14-21)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H |
Clé InChI |
KTKRIIVTJHUIDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


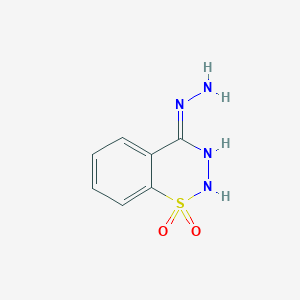
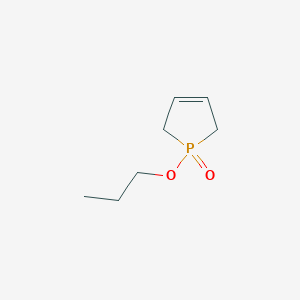
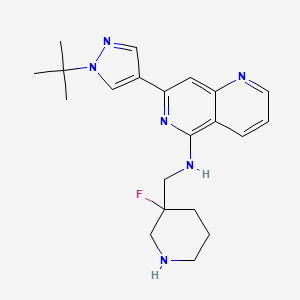
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
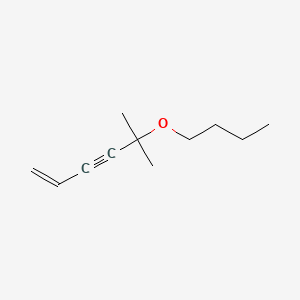
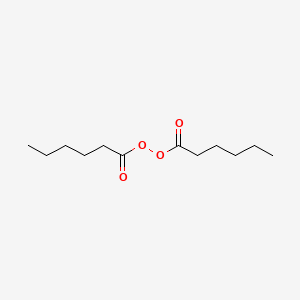
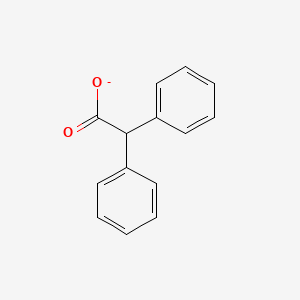
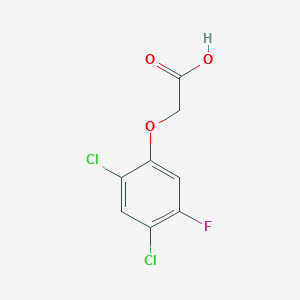
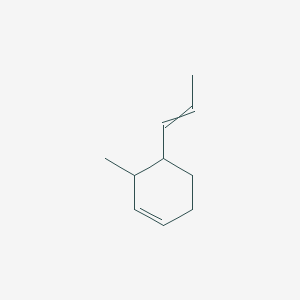
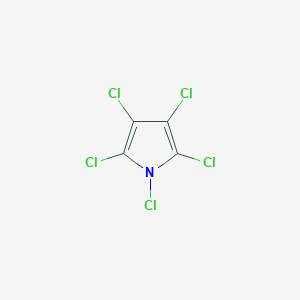
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
